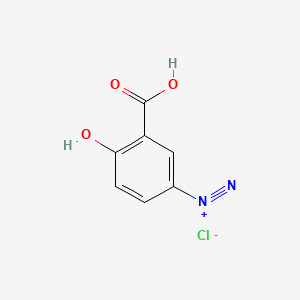
3-Phenylcyclohex-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenylcyclohex-2-en-1-amine is an organic compound with the molecular formula C12H15N. It is a derivative of cyclohexene, featuring a phenyl group attached to the second carbon of the cyclohexene ring and an amine group attached to the first carbon. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylcyclohex-2-en-1-amine typically involves the reduction of 3-Phenylcyclohex-2-en-1-one. One common method is the catalytic hydrogenation of 3-Phenylcyclohex-2-en-1-one using a palladium catalyst under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenylcyclohex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: It can be further reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of saturated amines.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Phenylcyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Phenylcyclohex-2-en-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylcyclohex-2-en-1-one: A ketone derivative with similar structural features but different reactivity.
4-Phenylcyclohex-3-en-1-amine: Another isomer with the phenyl group attached to a different position on the cyclohexene ring.
Uniqueness
3-Phenylcyclohex-2-en-1-amine is unique due to the presence of both a phenyl group and an amine group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
114506-96-6 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
3-phenylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C12H15N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8,13H2 |
Clave InChI |
OVKIGIXAXHNAGI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C=C(C1)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
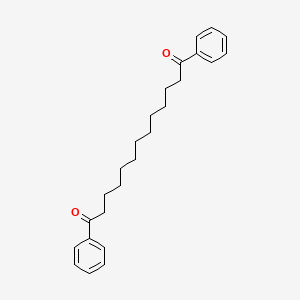
![2-{4-[(6-Methyldecyl)oxy]phenyl}-5-undecylpyridine](/img/structure/B14307322.png)


![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
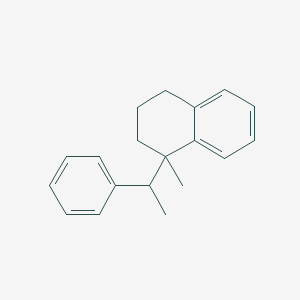
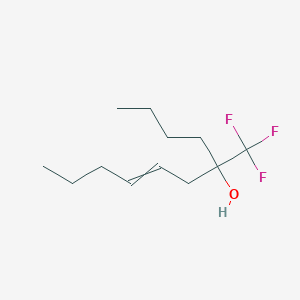
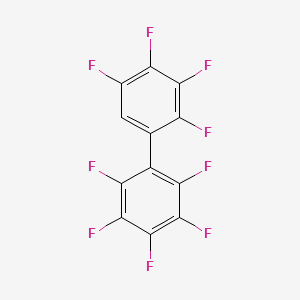
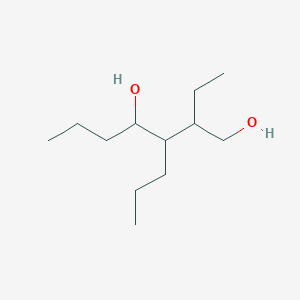
![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)
![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)

